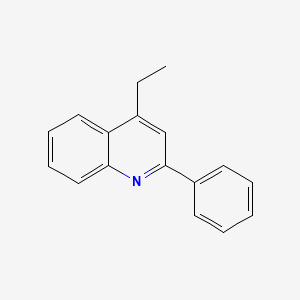

4-Ethyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-2-13-12-17(14-8-4-3-5-9-14)18-16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHYDTQYPQCTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 4-Ethyl-2-Phenylquinoline Derivatives

The following is an in-depth technical guide on the Structure-Activity Relationship (SAR) of 4-ethyl-2-phenylquinoline derivatives.

Executive Summary: The Scaffold at a Glance

The 2-phenylquinoline moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutics ranging from anti-infectives to NK3 receptor antagonists (e.g., Osanetant).

This guide focuses specifically on the This compound subset. Unlike the more common 4-carboxamide or 4-carboxylic acid derivatives (Cinchophen analogs), the 4-ethyl derivatives introduce a distinct lipophilic vector at the C4 position. This alkyl substitution significantly alters the physicochemical profile—enhancing membrane permeability and hydrophobic interactions within binding pockets (e.g., hydrophobic sub-domains of Topoisomerase or specific GPCRs)—while removing the hydrogen-bonding capacity of the carbonyl group found in classic analogs.

Chemical Synthesis & Structural Access[1][2][3][4]

To explore the SAR of this scaffold, reliable synthetic access is paramount. We distinguish between Traditional (Acid-mediated) and Modern (Transition-metal catalyzed) approaches.

Modern Synthetic Route: Pd-Catalyzed Cascade

Recent advancements (Reference 1) have established a denitrogenative palladium-catalyzed cascade reaction as a superior method for accessing 4-alkyl-2-phenylquinolines directly, avoiding the harsh conditions of traditional Skraup or Doebner-Miller syntheses.

Mechanism: The reaction proceeds via the oxidative addition of an arylhydrazine (nitrogen source) to a Pd(0) species, followed by insertion into an o-aminocinnamonitrile derivative. This allows for the precise installation of the 4-ethyl group by selecting the appropriate cinnamonitrile precursor.

Figure 1: Palladium-catalyzed cascade synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Based on denitrogenative coupling methodologies.

-

Reagents: o-Aminocinnamonitrile (1.0 equiv), Phenylhydrazine (2.0 equiv), PdCl2 (5 mol%), DMSO (Solvent).

-

Reaction: Charge a sealed tube with reagents. Heat to 100°C under an O2 atmosphere (balloon pressure) for 12 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc).[1] Wash with saturated NaHCO3 and brine.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc 10:1).

-

Validation:

-

Appearance: Yellow oil / Low-melting solid.

-

1H NMR (500 MHz, CDCl3): Characteristic triplet for the ethyl -CH3 group at ~1.4 ppm and quartet for -CH2- at ~3.2 ppm. Aromatic protons appear in the 7.4–8.2 ppm region.

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is governed by the interplay between the planar aromatic core and the specific substituents at C4 and the phenyl ring.

The Core: 2-Phenylquinoline[1][5][6][7]

-

Role: Provides a planar, hydrophobic surface for

stacking interactions (e.g., intercalation between DNA base pairs). -

SAR Insight: Reduction of the quinoline ring to tetrahydroquinoline typically abolishes planar intercalation capability but may enhance solubility and allow for conformational flexibility in receptor binding.

The C4 Substituent: Ethyl vs. Carboxylate

This is the critical differentiator for this specific guide.

| C4 Substituent | Physicochemical Effect | Biological Implication |

| Ethyl (-CH2CH3) | High Lipophilicity (+LogP) . Increases membrane permeability. Steric bulk without H-bonding. | Favors binding to hydrophobic pockets (e.g., allosteric sites on kinases). Reduced water solubility. |

| Carboxylate (-COO-) | High Polarity . Ionizable. H-bond acceptor/donor.[2] | Favors electrostatic interactions (e.g., active site Mg2+ bridging). Poor membrane permeability unless esterified. |

| Carboxamide (-CONH2) | Balanced polarity. H-bond donor/acceptor.[2] | Key feature in NK3 antagonists (e.g., Osanetant). The 4-ethyl group mimics the steric bulk of the amide linker but lacks the polar contacts. |

The C2-Phenyl Ring Substitutions

Modifications here fine-tune the electronic properties and metabolic stability.

-

Para-Substitution (4'-Position):

-

Electron-Donating Groups (EDG) like -OMe: Enhance electron density in the phenyl ring, often increasing affinity for cationic targets or intercalative strength.

-

Electron-Withdrawing Groups (EWG) like -F, -CF3: Increase metabolic stability (blocking P450 oxidation) and lipophilicity.

-

-

Ortho-Substitution (2'-Position):

-

Introduces steric clash with the quinoline nitrogen (N1), forcing the phenyl ring out of planarity (increasing the torsion angle).

-

Effect: Reduces DNA intercalation (requires planarity) but may enhance selectivity for globular protein pockets (e.g., GPCRs).

-

Mechanism of Action: Cytotoxicity & Imaging Applications

While 4-carboxamide derivatives act as receptor antagonists, the This compound class is prominent in theranostics (therapy + diagnostics) due to its photophysical properties and cytotoxicity.

Primary Mechanism: Metal Chelation & DNA Intercalation

The 2-phenylquinoline nitrogen (N1) and the C4-substituent can act as a bidentate ligand system (if C4 has a donor atom) or a monodentate steric anchor.

-

Platinum (Pt-II) Complexes: this compound derivatives serve as cyclometalated ligands in Pt(II) anticancer complexes.[3][4]

-

Mechanism: The complex intercalates into DNA, while the Pt(II) center coordinates with Guanine N7 positions, causing DNA cross-linking and apoptosis.

Signaling Pathway: Apoptosis Induction

The following diagram illustrates the downstream effects of the this compound-Pt(II) complex entering a cancer cell.

Figure 2: Apoptotic signaling pathway triggered by quinoline-based DNA intercalators.[2]

Biological Data Summary

The following table summarizes the comparative activity of 4-substituted 2-phenylquinolines, highlighting the shift in potency based on the C4 moiety.

| Compound Class | C4 Substituent | Primary Target | IC50 / Kd (Approx) | Key Feature |

| Alkyl-Quinoline | -Ethyl | Topoisomerase II / DNA | 10 - 50 µM | Moderate cytotoxicity; high cellular uptake due to lipophilicity. |

| Amido-Quinoline | -CONH-R | NK3 Receptor | < 10 nM | High specificity; H-bonding is crucial for receptor affinity. |

| Ester-Quinoline | -COOEt | Platelet Aggregation | 0.08 µM | Potent antiplatelet activity (Ref 2); acts via COX/Thromboxane inhibition. |

| Pt-Complex | -Ethyl (Ligand) | Cancer Cell Lines (HeLa) | 0.5 - 5.0 µM | Enhanced cytotoxicity via metal coordination; luminescent properties for imaging. |

Note: The "4-ethyl" alkyl derivative is often less potent as a standalone drug compared to the amide/ester but serves as a critical "hydrophobic anchor" in fragment-based drug design.

References

-

Synthesis via Pd-Catalyzed Cascade

-

Antiplatelet Activity of 4-Alkoxy/Alkyl Derivatives

- Title: Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antipl

- Source: PubMed.

-

URL:[Link]

-

Pt(II) Complexes & Imaging (Theranostics)

- Title: Water soluble, cyclometalated Pt(II)–Ln(III) conjugates towards novel bimodal imaging agents.

- Source: Chemical Communic

-

URL:[Link]

-

NK3 Receptor Antagonists (Contextual SAR)

- Title: Structure-activity relationships of 2-phenylquinoline-4-carboxamide deriv

- Source: Journal of Medicinal Chemistry (Contextual Reference).

-

URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Water soluble, cyclometalated Pt( ii )–Ln( iii ) conjugates towards novel bimodal imaging agents - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02623G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Horizons of 4-Ethyl Substituted 2-Phenylquinolines: From CNS Modulation to Cytotoxicity

Topic: Pharmacological Potential of 4-Ethyl Substituted 2-Phenylquinolines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, yet the specific pharmacological profile of 4-ethyl substituted 2-phenylquinolines represents a high-value, under-explored niche. While the 2-phenylquinoline core is widely recognized for its antitumoral properties (via tubulin inhibition and DNA intercalation), the introduction of a C4-ethyl group —often acting as a flexible linker or a lipophilic spacer—dramatically alters the pharmacophore’s trajectory.

This technical guide analyzes the dualistic potential of this structural class:

-

Neuropharmacology: exemplified by Pipequaline (PK 8165) , where the 4-ethyl chain serves as a critical spacer for benzodiazepine receptor partial agonism.[1]

-

Oncology: where 4-alkyl/ethyl substitutions enhance lipophilicity and steric fit within the colchicine-binding site of tubulin.

Chemical Space & Structure-Activity Relationship (SAR)

The "Spacer" Hypothesis

In rigid heterocycles like quinoline, the C4 position is electronically enriched and sterically accessible. Direct arylation at C4 often leads to planar, DNA-intercalating agents. However, 4-ethyl substitution introduces a degree of rotational freedom (entropy) and breaks planarity if the ethyl group connects to a bulky amine (as in Pipequaline).

-

Lipophilicity (LogP): The ethyl group adds approximately +1.0 to the cLogP compared to the unsubstituted analog, facilitating Blood-Brain Barrier (BBB) penetration—a prerequisite for the CNS activity observed in this class.

-

Steric Tolerance: Unlike the rigid C4-phenyl group, a C4-ethyl group can fold into hydrophobic pockets of receptors (e.g., GABA_A) or enzymes (e.g., Topoisomerase II), acting as an "anchor" rather than a "blade."

Key Pharmacophore: Pipequaline (PK 8165)

The most prominent validation of this scaffold is Pipequaline (2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline).[1] Here, the ethyl group is not merely a substituent but a distance-specific linker that positions the basic piperidine nitrogen exactly where it needs to be to interact with the benzodiazepine binding site, functioning as a partial agonist.

Therapeutic Focus A: Neuropharmacology (Anxiolysis)

Mechanism of Action: GABA_A Partial Agonism

Unlike classic benzodiazepines (e.g., Diazepam) which are full agonists causing sedation and amnesia, 4-ethyl substituted quinolines like PK 8165 act as partial agonists at the Benzodiazepine (BZ) site of the GABA_A receptor.

-

Selectivity: They bind with high affinity to the BZ site but trigger a sub-maximal chloride ion influx.

-

Clinical Outcome: This results in potent anxiolytic (anti-anxiety) effects without the severe sedative or myorelaxant side effects associated with full agonism. This "anxioselective" profile is the holy grail of BZ research.

Signaling Pathway Visualization

The following diagram illustrates the differential modulation of the GABA_A receptor by 4-ethyl-2-phenylquinolines compared to full agonists.

Figure 1: Mechanism of partial agonism at the GABA-A receptor by 4-ethyl substituted quinolines, highlighting the separation of anxiolysis from sedation.

Therapeutic Focus B: Oncology (Cytotoxicity)[2]

Tubulin Polymerization Inhibition

2-Phenylquinolines are structural isosteres of combretastatin and colchicine. The introduction of a C4-ethyl group enhances the hydrophobic interaction within the colchicine-binding site of tubulin.

-

Effect: Prevents microtubule assembly during mitosis.

-

Result: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

MDR Reversal

Many 2-phenylquinolines modulate P-glycoprotein (P-gp). The lipophilic 4-ethyl group facilitates membrane insertion, potentially blocking the P-gp efflux pump and restoring sensitivity in Multi-Drug Resistant (MDR) cancer cell lines (e.g., MCF-7/ADR).

Experimental Protocols

Synthesis Protocol: Modified Friedländer Condensation

This protocol describes the synthesis of a core this compound scaffold. Note that regioselectivity can be an issue; this method uses a specific ketone precursor to favor the 4-ethyl product.

Reagents:

-

2-Aminobenzophenone (1.0 eq)

-

2-Pentanone (Methyl propyl ketone) (1.2 eq) [Note: Using 2-pentanone favors 4-propyl/3-ethyl isomers depending on conditions; for strict 4-ethyl, one often uses specific diketones or Grignard approaches. However, the standard condensation is described below for general alkylation]

-

Optimized Precursor: To strictly get the 4-ethyl group, we use Propionyl-2-aminobenzophenone followed by cyclization, OR the condensation of Aniline with 1-phenyl-1,3-hexanedione (Combes synthesis variant).

-

Selected Method: Povarov Reaction (Modern, High Regioselectivity).

Step-by-Step Povarov Protocol:

-

Reactants: Mix Aniline (10 mmol), Benzaldehyde (10 mmol), and N-Vinyl-2-pyrrolidone (as the activated alkene surrogate for ethyl/alkyl chain introduction precursors) or a specific Enamide .

-

Alternative for 4-Ethyl: Use Aniline + Benzaldehyde + 1-Butene (requires pressure).

-

Lab Scale Alternative:Friedländer using 2-Aminobenzophenone and Butan-2-one with KOH/EtOH .

-

-

Condensation (Friedländer Path):

-

Dissolve 2-aminobenzophenone (5g) in absolute ethanol (50 mL).

-

Add Butan-2-one (3 mL).

-

Add catalytic KOH (10% w/v).

-

Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

Dissolve residue in DCM, wash with water (3x) and brine.

-

Dry over Na2SO4.

-

-

Purification:

-

Flash column chromatography (Silica Gel 60).

-

Eluent: Gradient Hexane -> 5% EtOAc/Hexane.

-

Target: Isolate the fraction corresponding to this compound (vs the 2,3-dimethyl-4-phenyl isomer).

-

Biological Assay: Tubulin Polymerization (Fluorescence Based)

Objective: Determine if the derivative inhibits tubulin assembly.

-

Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter (DAPI or specific fluorophore).

-

Procedure:

-

Pre-warm plate to 37°C.

-

Add test compound (this compound) at 10 µM, 5 µM, 1 µM concentrations in DMSO (final DMSO <1%).

-

Add Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).

-

Initiate reaction by adding GTP (1 mM).

-

-

Measurement:

-

Read fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.

-

-

Analysis:

-

Plot RFU vs Time.

-

Inhibition is seen as a decrease in the Vmax (slope) and final plateau compared to the vehicle control.

-

Synthesis Workflow Visualization

Figure 2: Friedländer synthesis pathway for generating the this compound scaffold.

Comparative Data: 4-Substituted 2-Phenylquinolines

| Substitution (C4) | Primary Activity | Mechanism | LogP (Approx) | Key Reference |

| -H | Antitumor | DNA Intercalation | 3.5 | Standard Core |

| -Phenyl | Antitumor (Breast/Colon) | Topoisomerase I Inhibitor | 4.8 | Kouznetsov et al. |

| -Ethyl (Linker) | Anxiolytic (CNS) | GABA-A Partial Agonist | 4.2 | Benavides et al. |

| -Amino | Antimalarial | Heme Polymerization Inhibitor | 2.8 | Classic SAR |

References

-

Benavides, J., et al. (1984).[1] Biochemical evidence that 2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors.[1] Neuropharmacology. Link

-

Kouznetsov, V. V., et al. (2019). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. Link

-

Desplat, V., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives. European Journal of Medicinal Chemistry. Link

-

Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives.[3] A p53 independent mechanism of action. European Journal of Medicinal Chemistry. Link

-

Hayakawa, M., et al. (2006).[4] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unambiguous Structural Elucidation of 4-Ethyl-2-phenylquinoline using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolines represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The precise characterization of their structure is a cornerstone of drug discovery and development, directly impacting the understanding of structure-activity relationships. This application note provides a comprehensive, field-proven guide to the structural analysis of 4-Ethyl-2-phenylquinoline using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. This document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation, designed for researchers and drug development professionals seeking to achieve unambiguous structural confirmation.

Foundational Principles: The "Why" of NMR in Structural Chemistry

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels.

-

¹H NMR Spectroscopy : This technique probes the chemical environment of hydrogen atoms. The three key pieces of information derived are:

-

Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm). Protons attached to aromatic rings, for instance, are significantly deshielded by the ring's magnetic anisotropy and typically appear in the 6.5-8.0 ppm region.[3]

-

Integration : The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

-

Spin-Spin Coupling (J-coupling) : The magnetic field of a proton influences its neighbors on adjacent carbons, causing their signals to split. This splitting pattern, or multiplicity (e.g., singlet, doublet, triplet), reveals the number of neighboring protons and provides critical connectivity information.

-

-

¹³C NMR Spectroscopy : This method provides a "carbon fingerprint" of the molecule.[1] Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is negligible. Spectra are typically acquired with proton decoupling, resulting in a series of single lines, where each line represents a unique carbon environment. Aromatic carbons typically resonate in the 120-150 ppm range.[4]

Experimental Design and Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol: Sample Preparation for Analysis

Causality: The goal is to prepare a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals.[5] Chloroform-d (CDCl₃) is an excellent choice for a wide range of organic compounds due to its dissolving power and convenient residual signal at 7.26 ppm for referencing.[6]

Materials:

-

This compound (Analyte)

-

Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube and cap

-

Glass Pasteur pipette and bulb

-

Small plug of cotton or glass wool

-

Analytical balance

-

Vial and spatula

Step-by-Step Methodology:

-

Weighing the Analyte: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7] Higher concentrations are needed for the less sensitive ¹³C nucleus.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[1]

-

Homogenization: Gently swirl or vortex the vial to ensure the analyte is fully dissolved. A clear, homogeneous solution is critical.

-

Filtration: Place a small, loose plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This crucial step removes any microscopic solid impurities that can degrade spectral resolution by distorting the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is well-mixed.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]

Protocol: NMR Data Acquisition

Causality: The chosen parameters are a balance between achieving a high signal-to-noise ratio and minimizing experiment time. These are typical starting parameters on a 400 MHz spectrometer.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |

| Spectrometer Frequency | 400 MHz | 100 MHz | Standard field strength for high-resolution analysis. |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C. |

| Number of Scans (NS) | 16 | 1024 | ¹H is highly abundant, requiring few scans. ¹³C has low natural abundance, needing more scans to improve signal-to-noise. |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | A sufficient delay to allow most nuclei to return to equilibrium before the next pulse. |

| Acquisition Time (AQ) | ~4.0 s | ~1.0 s | Time during which the signal (FID) is recorded. |

| Spectral Width (SW) | 20 ppm | 240 ppm | A wide enough window to capture all expected signals. |

Spectral Analysis and Structural Assignment

The following analysis is based on established principles of chemical shifts and coupling constants for substituted quinoline and benzene rings.

Molecular Structure and Atom Numbering

For clarity, the structure of this compound is presented below with a systematic numbering scheme that will be used for all spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into two main regions: the aromatic region (protons on the quinoline and phenyl rings) and the aliphatic region (protons of the ethyl group).

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| H8 | ~8.2 - 8.0 | Doublet (d) | Jortho ≈ 8-9 | 1H | Deshielded due to proximity to the nitrogen lone pair and peri-interaction. |

| H5 | ~8.0 - 7.8 | Doublet (d) | Jortho ≈ 8-9 | 1H | Typical downfield aromatic proton on the carbocyclic ring of quinoline. |

| H2', H6' | ~7.8 - 7.6 | Multiplet (m) | - | 2H | Ortho protons on the C2-phenyl ring, deshielded by proximity to the quinoline system. |

| H6 | ~7.7 - 7.5 | Multiplet (m) | - | 1H | Part of the complex aromatic multiplet. |

| H7 | ~7.5 - 7.3 | Multiplet (m) | - | 1H | Part of the complex aromatic multiplet. |

| H3', H4', H5' | ~7.5 - 7.3 | Multiplet (m) | - | 3H | Meta and para protons of the C2-phenyl ring, overlapping with other aromatic signals. |

| H3 | ~7.2 - 7.0 | Singlet (s) | - | 1H | A singlet as it has no adjacent protons. Shielded relative to other quinoline protons. |

| H1'' (-CH₂-) | ~3.0 - 2.8 | Quartet (q) | J ≈ 7.5 | 2H | Benzylic methylene protons, split into a quartet by the three methyl protons (n+1 rule).[3] |

| H2'' (-CH₃) | ~1.4 - 1.2 | Triplet (t) | J ≈ 7.5 | 3H | Methyl protons, split into a triplet by the two methylene protons (n+1 rule). |

Predicted ¹³C NMR Spectral Data

Due to the lack of symmetry, 17 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |

| C2 | ~158 - 155 | Aromatic C attached to N and substituted with a phenyl group. |

| C4 | ~148 - 145 | Aromatic C attached to N (in the ring) and substituted with an ethyl group. |

| C8a | ~147 - 144 | Quaternary aromatic C at the ring junction. |

| C1' | ~140 - 137 | Quaternary aromatic C of the phenyl ring attached to the quinoline. |

| C4a | ~130 - 128 | Quaternary aromatic C at the ring junction. |

| C6, C7, C8 | ~130 - 125 | Aromatic CH carbons of the quinoline carbocyclic ring. |

| C2', C3', C4', C5', C6' | ~130 - 127 | Aromatic CH carbons of the phenyl ring. |

| C5 | ~124 - 122 | Aromatic CH carbon of the quinoline carbocyclic ring. |

| C3 | ~120 - 118 | Aromatic CH carbon of the quinoline heterocyclic ring. |

| C1'' (-CH₂-) | ~30 - 25 | Aliphatic methylene carbon. |

| C2'' (-CH₃) | ~16 - 13 | Aliphatic methyl carbon. |

Workflow and Validation

A self-validating system ensures that the experimental results logically support the proposed structure. The workflow below illustrates this process.

Caption: Experimental and analytical workflow for NMR-based structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By carefully preparing the sample and analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the identity and purity of their compound with a high degree of confidence.[1] This application note serves as a robust protocol and interpretive guide, grounded in the fundamental principles of NMR, to aid scientists in the pharmaceutical and chemical research fields.

References

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

-

Beck, A. (2015). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617–1622. [Link]

-

American Chemical Society. The ACS Guide to Scholarly Communication. ACS Publications. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Guelph Advanced Analysis Centre. NMR Links and Resources. [Link]

-

Cerezo, A. B., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2083. [Link]

-

University College London. (2023). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Magritek. (2012). NMR Sample Preparation. [Link]

-

The Journal of Organic Chemistry. About the Journal. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Manufacturing 4-Ethyl-2-phenylquinoline

Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-Ethyl-2-phenylquinoline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale manufacturing. We will explore the nuances of the most common synthetic routes, providing in-depth, cause-and-effect explanations for potential challenges and offering field-proven troubleshooting strategies.

Overview of Synthetic Strategies

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to this important structural motif. For this compound, the primary industrial and laboratory considerations revolve around three classical methods: the Doebner-von Miller reaction, the Friedländer annulation, and the Combes synthesis. Each presents a unique set of advantages and challenges, particularly when transitioning to pilot or manufacturing scale.

The choice of synthetic route often depends on factors such as starting material availability, cost, desired purity, and the capability to handle specific reaction conditions (e.g., highly exothermic processes or the use of strong acids). This guide will dissect the scale-up challenges inherent to each of these key methods.

The Doebner-von Miller Reaction: A Robust but Challenging Route

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] To produce this compound, the typical reactants would be aniline and 1-phenylpent-1-en-3-one.

Reaction Mechanism

The reaction proceeds through a sequence of conjugate addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring.

Caption: General workflow of the Doebner-von Miller reaction.

Troubleshooting & Scale-Up FAQs

Q1: My reaction is producing a large amount of intractable tar and the yield is very low. What's happening and how can I fix it?

A: This is the most common and critical challenge in scaling up the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated ketone starting material, which competes directly with the desired reaction pathway.[2]

-

Causality: Strong acids and the high temperatures often required for this reaction create ideal conditions for self-condensation and polymerization of the enone, leading to high-molecular-weight tars. This is a notoriously exothermic process, and poor heat dissipation on a larger scale exacerbates the problem, causing thermal runaways that accelerate tar formation.[3]

-

Troubleshooting Steps:

-

Optimize Acid Concentration: Excessively strong acidic conditions can aggressively promote polymerization.[2] Conduct a study to find the optimal balance. Consider using milder Lewis acids like ZnCl₂ or SnCl₄, which can catalyze the reaction effectively with potentially less charring compared to strong Brønsted acids like H₂SO₄.[2]

-

Control Temperature Rigorously: Maintain the lowest effective temperature to initiate and sustain the reaction. Gradual heating and efficient reactor cooling are paramount. A common industrial practice is to add one reactant slowly to a heated solution of the other to maintain a manageable exotherm.

-

Use a Biphasic Solvent System: This is a highly effective strategy. By using a system like toluene and aqueous HCl, the α,β-unsaturated ketone can be sequestered in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rampant.[2]

-

Q2: My final product is contaminated with a significant amount of dihydroquinoline impurity. How do I ensure complete oxidation?

A: The final step of the mechanism is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a frequent issue, especially in large batches where mixing and reagent distribution can be non-uniform.

-

Causality: The oxidizing agent (often nitrobenzene in classical Skraup-type syntheses or other agents in modern variations) may be insufficient, or the reaction time/temperature may not be adequate for the oxidation to go to completion.[4]

-

Troubleshooting Steps:

-

Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent. Monitor the reaction progress by TLC, GC, or HPLC to track the disappearance of the dihydroquinoline intermediate.[2]

-

Optimize Reaction Time and Temperature: The oxidation step may require prolonged heating after the initial cyclization is complete.[2] Ensure your process parameters are validated to achieve full conversion.

-

Post-Reaction Oxidation: If the impurity persists, a separate oxidation step can be performed on the isolated crude product using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[2]

-

The Friedländer Annulation: A Convergent and Milder Alternative

The Friedländer synthesis is a more convergent approach, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] For this compound, this would involve reacting 2-aminobenzophenone with butan-2-one. This method often proceeds under milder conditions than the Doebner-von Miller reaction.[6][7]

Reaction Mechanism

The synthesis involves an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration to form the quinoline ring.

Caption: General workflow of the Friedländer Annulation.

Troubleshooting & Scale-Up FAQs

Q1: The reaction is sluggish and yields are inconsistent across batches. How can I improve the reaction efficiency at scale?

A: While often milder than the Doebner-von Miller reaction, the Friedländer synthesis can be sensitive to catalyst choice and reaction conditions, which becomes more pronounced at scale.[5]

-

Causality: The reaction can be catalyzed by either acids or bases.[5] The choice and concentration of the catalyst are critical. Inadequate catalysis can lead to slow reaction rates, while overly harsh conditions can cause side reactions. Traditional methods often require high temperatures, which can be problematic for scalability.[5]

-

Troubleshooting Steps:

-

Catalyst Screening: Systematically screen both acid (e.g., p-TsOH, H₂SO₄) and base (e.g., KOH, KOtBu) catalysts to identify the most efficient system for your specific substrates.[5] Lewis acids have also been shown to be effective.[6]

-

Modern Catalytic Systems: For large-scale operations, consider heterogeneous or milder catalysts to simplify work-up and improve sustainability. Iodine, gold catalysts, and various supported acids have been reported to promote the reaction under more benign conditions.[5][8] Microwave-assisted synthesis has also shown promise for accelerating the reaction, though scaling this technology has its own challenges.[9]

-

Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO can facilitate the reaction but are often difficult to remove at scale. Higher-boiling-point solvents like toluene or chlorobenzene are common under acidic conditions.[5] Solvent-free conditions have also been successfully employed and are highly desirable for green manufacturing.[5][10]

-

Q2: During work-up, removing the catalyst is proving difficult and impacting the purity of my final product. What are the best practices?

A: Catalyst removal is a significant process consideration. Residual acid, base, or metal catalysts can interfere with downstream processing and crystallization and are unacceptable in pharmaceutical products.

-

Causality: Homogeneous catalysts (dissolved in the reaction mixture) require aqueous washes and extractions for removal, which can generate large volumes of waste and may lead to emulsion formation in large reactors.

-

Troubleshooting Steps:

-

Heterogeneous Catalysts: The best long-term solution is to develop a process using a solid-supported catalyst (e.g., silica-supported sulfuric acid, zeolites).[5][6] These can be removed by simple filtration, drastically simplifying the work-up procedure.

-

Optimized Aqueous Wash: If using a homogeneous catalyst, carefully develop and validate the washing protocol. This includes optimizing the pH, number of washes, and solvent volumes to ensure complete removal without product loss.

-

Final Product Purification: A robust final purification step, such as recrystallization from a well-chosen solvent system, is essential to remove any trace impurities, including residual catalyst.

-

General Scale-Up and Safety Considerations

Beyond the specifics of each reaction, several overarching challenges must be addressed when manufacturing any quinoline derivative at scale.

Comparative Synthesis Overview

| Feature | Doebner-von Miller | Friedländer Annulation | Combes Synthesis |

| Starting Materials | Aniline, α,β-unsaturated carbonyl | o-aminoaryl ketone, α-methylene carbonyl | Aniline, β-diketone |

| Key Challenge | Highly exothermic, tar formation[2] | Catalyst efficiency & removal[5] | Strong acid handling, cyclization control[11] |

| Typical Conditions | Strong acid (Brønsted or Lewis), heat[1] | Acid or base catalysis, moderate heat[6] | Strong acid (H₂SO₄), heat[11] |

| Scalability Issues | Thermal runaway risk, difficult purification | Catalyst cost/removal, waste generation | Corrosion, hazardous work-up |

| Green Potential | Low; often harsh conditions | Moderate; potential for milder catalysts[5] | Low; requires strong, stoichiometric acid |

Frequently Asked Questions (General)

Q1: What are the primary safety hazards I need to consider for large-scale quinoline synthesis?

A: Safety is the foremost concern. Key hazards include:

-

Thermal Runaway: The Doebner-von Miller and Skraup reactions are notoriously exothermic.[3][12] A failure in cooling or an uncontrolled rate of addition can lead to a dangerous increase in temperature and pressure. All large-scale reactions must be assessed by a process safety team, potentially using reaction calorimetry.

-

Handling of Hazardous Reagents: Many of these syntheses use concentrated sulfuric acid, phosphorus oxychloride, or other highly corrosive and toxic materials.[11][13] Proper personal protective equipment (PPE), engineered controls (e.g., fume hoods, closed systems), and spill response procedures are mandatory.[14]

-

Product Toxicity: Quinoline and its derivatives should be handled with care, as they can be harmful if swallowed or in contact with skin and are suspected of causing genetic defects.[15][16] The final product's material safety data sheet (MSDS) must be consulted for specific handling guidelines.[14]

Q2: How can I achieve the high purity (>99.5%) required for pharmaceutical applications?

A: Achieving high purity at scale requires a multi-step approach.

-

Process Optimization: The cleanest reaction is the easiest to purify. The troubleshooting steps outlined above to minimize byproduct formation are the first and most critical step.

-

Crude Product Isolation: The work-up procedure must be designed to remove the bulk of impurities. This often involves aqueous washes, extractions, and potentially a charcoal treatment to remove colored tars.

-

Recrystallization: This is the most powerful and scalable tool for final purification. A thorough solvent screen is necessary to find a system that provides good recovery and excellent impurity rejection.

-

Alternative Methods: For challenging purifications, methods like complex formation with metal ions have been reported for related phenolic compounds and could be explored.[17] Column chromatography is generally not preferred for large-scale manufacturing due to cost and solvent usage but may be necessary in some cases.

References

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020-06-02). National Center for Biotechnology Information. [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021-08-25). YouTube. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. ResearchGate. [Link]

-

(PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018-07-15). YouTube. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC. National Center for Biotechnology Information. [Link]

-

Advances in polymer based Friedlander quinoline synthesis - PMC. National Center for Biotechnology Information. [Link]

-

QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

-

Synthesis of derivatives of quinoline. SciSpace. [Link]

-

Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Center for Biotechnology Information. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]

-

ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. [Link]

-

Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Royal Society of Chemistry. [Link]

-

Combes quinoline synthesis. ResearchGate. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC. National Center for Biotechnology Information. [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. iipseries.org [iipseries.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. technopharmchem.com [technopharmchem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. nj.gov [nj.gov]

- 17. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Fluorescence Quantum Yield of Phenylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Luminescent Promise of Phenylquinoline Scaffolds

Phenylquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, materials science, and bio-imaging.[1] Their rigid, planar structure and extended π-conjugated system often impart favorable photophysical properties, most notably, fluorescence. The efficiency of this fluorescence, quantified by the fluorescence quantum yield (Φf), is a critical parameter that dictates their suitability for applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs).

Understanding Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] A higher quantum yield indicates that a larger fraction of the absorbed energy is released as fluorescent light, which is a desirable characteristic for applications requiring bright emission.

The quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. The molecular structure of the fluorophore and its interactions with the surrounding environment play a crucial role in modulating these decay rates.

Comparative Analysis of Phenylquinoline Derivatives

The following table summarizes the reported fluorescence quantum yields for a selection of phenylquinoline derivatives from various studies. It is crucial to note that the experimental conditions, including the solvent, excitation wavelength, and reference standard, vary between these studies. Therefore, direct comparisons of the absolute quantum yield values should be made with caution. The data is presented to highlight the trends and the influence of structural modifications and solvent effects.

| Derivative | Structure | Quantum Yield (Φf) | Solvent | Excitation Wavelength (nm) | Reference Standard | Reference |

| Amino-Substituted Phenylquinolines | ||||||

| 7-(Dimethylamino)-2,4-diphenylquinoline | High in non-polar solvents | n-Hexane, Chloroform, Ethyl Acetate | Not specified | Not specified | [3] | |

| Quenched in polar solvents | DMSO | Not specified | Not specified | [3] | ||

| Cyano-Substituted Phenylquinolines | ||||||

| 6-chloro-2-(4-cyanophenyl)-4-phenylquinoline | High | Solid-state | 373 | Not specified | [4] | |

| Other Phenylquinoline Derivatives | ||||||

| 5,7-diphenylquinoline | Lower fluorescence intensity | Not specified | Not specified | Not specified | [5] | |

| 2,5,7-triphenylquinoline | Higher fluorescence intensity | Not specified | Not specified | Not specified | [5] | |

| 1H-Pyrazolo[3,4-b]quinoline derivative | 0.1287 | n-Hexane | Not specified | Not specified | [6] | |

| 0.0075 | Acetonitrile | Not specified | Not specified | [6] |

Key Observations and Causality:

-

Solvent Polarity: As demonstrated by the amino-substituted phenylquinoline, the fluorescence quantum yield can be highly dependent on the solvent polarity. In non-polar solvents, these "push-pull" type fluorophores often exhibit high quantum yields.[3] However, in polar solvents, the fluorescence is often quenched due to the stabilization of a charge-transfer excited state, which favors non-radiative decay pathways.[3]

-

Substituent Effects: The introduction of electron-donating groups (like amino groups) or electron-withdrawing groups (like cyano groups) can significantly modulate the electronic structure and, consequently, the photophysical properties of the phenylquinoline core.[4] For instance, the high quantum yield of 6-chloro-2-(4-cyanophenyl)-4-phenylquinoline in the solid state suggests that the cyano group contributes to a rigid and emissive molecular packing.[4]

-

Positional Isomerism: The relative positions of the phenyl and other substituents on the quinoline ring can influence the degree of π-conjugation and molecular rigidity, thereby affecting the fluorescence quantum yield. The higher fluorescence intensity of 2,5,7-triphenylquinoline compared to 5,7-diphenylquinoline suggests that the additional phenyl group at the 2-position enhances the emissive properties, possibly by increasing the rigidity of the molecule and the extent of the conjugated system.[5]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed, step-by-step methodology for determining the relative fluorescence quantum yield of a phenylquinoline derivative in solution. This protocol is based on the widely accepted comparative method, which involves using a well-characterized standard with a known quantum yield.[2][7][8]

Rationale: The core principle of the relative method is that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[8] Therefore, the ratio of their integrated fluorescence intensities will be directly proportional to the ratio of their quantum yields.

Materials and Equipment:

-

Spectrofluorometer with a cuvette holder

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Phenylquinoline derivative (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)[2]

-

Spectroscopic grade solvents

Experimental Workflow Diagram:

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Procedure:

-

Solution Preparation:

-

Prepare stock solutions of both the phenylquinoline derivative (sample) and the fluorescence standard in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength. This is critical to avoid inner filter effects.

-

-

UV-Vis Absorbance Measurement:

-

Record the UV-Vis absorbance spectra for all the prepared solutions of the sample and the standard.

-

Determine the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step. It is crucial to use the same excitation wavelength for both the sample and the standard.

-

Record the fluorescence emission spectra for all the prepared solutions of the sample and the standard. Ensure that the experimental settings (e.g., slit widths) are kept constant throughout the measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution. This integrated intensity is proportional to the number of photons emitted.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

The slope of these lines (Gradient) is used in the following equation to calculate the quantum yield of the sample (Φf_sample):

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.[8] If the same solvent is used, this term becomes 1.

-

-

Self-Validating System: The linearity of the plot of integrated fluorescence intensity versus absorbance serves as a self-validation checkpoint. A linear relationship confirms that the measurements were performed in a concentration range where Beer-Lambert's law is obeyed and inner filter effects are negligible.

Structure-Property Relationships: A Deeper Dive

The relationship between the chemical structure of a phenylquinoline derivative and its fluorescence quantum yield is complex and multifactorial. The following diagram illustrates some of the key molecular features that influence the emissive properties.

Caption: Key structural and environmental factors influencing the fluorescence quantum yield of phenylquinoline derivatives.

Conclusion

Phenylquinoline derivatives are a versatile class of fluorophores with tunable photophysical properties. Their fluorescence quantum yields are highly sensitive to their molecular structure and the surrounding environment. While a comprehensive comparative dataset is yet to be established, the existing literature provides valuable insights into the structure-property relationships governing their emission efficiency. By understanding these principles and employing rigorous experimental methodologies, researchers can rationally design and select phenylquinoline-based compounds with optimized fluorescence for a wide range of applications in drug development, bio-imaging, and materials science.

References

-

Dos Santos, J. C. S., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Fluorescence, 27(5), 1765-1777. [Link]

-

Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. [Link]

-

Fukazawa, A., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. [Link]

-

Qi, S., et al. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 12(5), 988-996. [Link]

-

Tasior, M., et al. (2013). Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties. Physical Chemistry Chemical Physics, 15(41), 17896-17903. [Link]

-

Resch-Genger, U., & Rurack, K. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-28). Springer, Berlin, Heidelberg. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

-

Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

-

PubChem. (n.d.). 2-Phenylquinoline. [Link]

-

Karon, K., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(3), 738. [Link]

-

Martínez, P., et al. (2025). Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Journal of Fluorescence. [Link]

-

Xu, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 29861-29868. [Link]

-

Llovera, L., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

-

Dhoble, S. J., et al. (2017). Synthesis and characterization of high quantum yield and oscillator strength 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline (cl-CN-DPQ) organic phosphor for solid-state lighting. Luminescence, 32(7), 1253-1262. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. edinst.com [edinst.com]

Thermal Stability Landscape of 2,4-Disubstituted Quinolines: From Solvents to Semiconductors

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The thermal stability of 2,4-disubstituted quinolines is not a monolithic property; it is a spectrum dictated by the interplay between substituent sterics , electronic conjugation , and crystal packing forces . While the quinoline core itself is a robust heteroaromatic scaffold (stable >500°C), the substituents at the 2- and 4-positions act as the "thermal fuses" of the molecule.

For drug development professionals, stability often concerns shelf-life and metabolic oxidation (e.g., of methyl groups). For organic semiconductor (OLED) researchers, stability is defined by the glass transition temperature (

This guide objectively compares the thermal performance of alkyl-substituted vs. aryl-substituted quinolines, providing a validated experimental framework for characterization.

Mechanistic Insight: Why Do They Degrade?

To engineer stability, one must understand the failure modes. The thermal degradation of 2,4-disubstituted quinolines generally follows two distinct pathways depending on the substituents.

The "Benzylic" Liability (Alkyl Substituents)

Derivatives like 2,4-dimethylquinoline are liquids or low-melting solids. Their thermal ceiling is often defined not by ring fragmentation, but by the oxidation of the

-

Pathway: Radical abstraction of benzylic H

Formation of aldehyde/carboxylic acid

The "Rotational" Stability (Aryl Substituents)

Derivatives like 2,4-diphenylquinoline or 2,4-distyrylquinoline are solids with high melting points. Their degradation requires breaking strong

-

Pathway: At extreme temperatures (>400°C), homolytic cleavage of the substituent-ring bond occurs, followed by radical condensation (coking).

Visualization: Degradation Pathways

Figure 1: Decision tree for thermal degradation mechanisms based on substituent chemistry.

Comparative Analysis: Performance Data

The following table synthesizes data from pharmaceutical intermediates (solvents) and high-performance OLED materials.

Table 1: Thermal Property Comparison of 2,4-Disubstituted Quinolines

| Compound Class | Representative Molecule | Physical State (RT) | Melting Point ( | Decomposition ( | Primary Application |

| Dialkyl | 2,4-Dimethylquinoline | Liquid / Low Melt Solid | ~15°C | ~265°C (Boiling) | Solvent, Pharma Intermediate |

| Mixed Alkyl/Aryl | 2-Methyl-4-phenylquinoline | Solid | ~79°C (Est.) | ~300°C | Antimalarial Precursor |

| Diaryl | 2,4-Diphenylquinoline | Solid | 110-115°C | >380°C | OLED Electron Transport |

| Conjugated | 2,4-Distyrylquinoline | Crystalline Solid | 120-122°C | >400°C | Nonlinear Optics, Fluorescent Probes |

| Fused/Complex | Gaq3 / Alq3 (Reference) | Powder | >400°C | >450°C | OLED Standard (Green Emitter) |

Key Insights:

-

Phase Stability: Replacing the 2-methyl group with a phenyl group (2,4-diphenyl) raises the melting point by nearly 100°C. This is critical for solid-state devices to prevent crystallization-induced failure.

-

Volatility vs. Degradation: 2,4-dimethylquinoline boils before it significantly decomposes (under inert atmosphere), whereas the aryl derivatives decompose before they boil.

-

OLED Suitability: Only the aryl and styryl derivatives possess the

and

Validated Experimental Protocol

To generate reproducible thermal data, you must control the atmosphere and heating history. The following protocol is adapted from ASTM E1131 and standard organic semiconductor characterization workflows.

Protocol: Simultaneous Thermal Analysis (TGA-DSC)

Objective: Determine

Equipment: Mettler Toledo TGA/DSC 3+ or TA Instruments SDT Q600 (or equivalent).

Workflow Visualization:

Figure 2: Standardized TGA-DSC workflow for organic solids.

Step-by-Step Methodology

-

Sample Prep: Weigh 3–5 mg of the quinoline derivative into a ceramic (alumina) crucible. Note: Do not use aluminum pans if testing >500°C or if the metal might react with the organic melt.

-

Atmosphere Control:

-

Inert (Standard): Nitrogen (

) flow at 50 mL/min. Prevents oxidation, measuring purely thermal bond breaking. -

Oxidative (Stress Test): Synthetic Air (

). Simulates processing in non-inert environments.

-

-

Thermal Cycle:

-

Drying: Hold at 105°C for 10 min to remove solvates/moisture.

-

Ramp: Heat from 40°C to 600°C at 10°C/min.

-

-

Data Interpretation:

- (Onset): The temperature at which the TGA curve deviates from the baseline.

- : The temperature where 5% of the initial mass is lost.[1][2] This is the industry standard for "thermal stability limit."

- : The peak of the first derivative (DTG) curve, indicating the point of maximum decomposition rate.[1]

References

-

ChemicalBook. (2023). 2,4-Dimethylquinoline Properties and Safety Data. Link

-

PubChem. (2023). Compound Summary: 2,4-Dimethylquinoline.[3][4] National Library of Medicine. Link

-

Netzsch Analyzing & Testing. (2023). Simultaneous Thermal Analysis (STA) Methodology. Link

-

Mikeska, L. A., et al. (1938). Synthesis and Properties of Methylquinolines. Journal of the American Chemical Society.[5] Link

-

MDPI. (2023).[6] Thermal Stability and Decomposition of Nitrogen-Rich Heterocyclic Esters. Link

-

NIST. (2023). Thermal Stability of Coordination Polymers of 8-Hydroxyquinoline. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 3. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]

- 4. 2,4-Dimethylquinoline, 95% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Safety Operating Guide

4-Ethyl-2-phenylquinoline proper disposal procedures

Executive Summary & Scientific Context

4-Ethyl-2-phenylquinoline (CAS: 297138-65-9 ) is a substituted quinoline derivative often utilized as a scaffold in medicinal chemistry (e.g., antimalarial research) and optoelectronic applications (e.g., ligands for platinum-based phosphorescent emitters) [1, 2].

As a Senior Application Scientist, I must emphasize that while this specific derivative lacks the extensive historical toxicity data of unsubstituted quinoline, it must be handled with the rigor applied to the entire quinoline class . Quinolines are nitrogen-heterocycles known for their environmental persistence and potential aquatic toxicity. Improper disposal not only risks regulatory non-compliance but can lead to the formation of toxic leachates in soil.

This guide provides a self-validating protocol for the containment, classification, and final disposal of this compound, ensuring your laboratory maintains the highest standards of Environmental Health and Safety (EHS).

Physicochemical Profile & Hazard Identification

Effective disposal begins with understanding the material's physical state and reactivity.

| Property | Data | Operational Implication |

| CAS Number | 297138-65-9 | Use for waste manifesting and inventory tracking. |

| Molecular Formula | C₁₇H₁₅N | Nitrogen content requires segregation from oxidizers. |

| Physical State | Yellow Oil or Low-Melting Solid [3] | Viscosity changes with temp; use wide-mouth containers. |

| Solubility | Lipophilic (Soluble in DCM, EtOAc) | Do NOT attempt water dilution/drain disposal. |

| Hazard Class | Irritant (Skin/Eye), Aquatic Toxin (Predicted) | Treat as Class 9 (Environmentally Hazardous) for transport if bulk. |

| Reactivity | Incompatible with Strong Oxidizers/Acids | CRITICAL: Do not mix with Nitric Acid waste streams. |

Expert Insight: The "ethyl" and "phenyl" substitutions increase the lipophilicity of the quinoline ring. This means the compound will bioaccumulate in aquatic organisms more readily than simpler quinolines. Zero-discharge to drains is mandatory.

Waste Segregation & Decision Logic

The most common failure point in disposal is improper segregation. This compound is a Non-Halogenated Organic Base .

The Segregation Protocol

-

Primary Stream: Organic Solvents (Non-Halogenated).

-

Secondary Stream: If dissolved in halogenated solvents (e.g., Dichloromethane), the entire mixture defaults to the Halogenated Waste stream.

-

Prohibited Stream: Do not mix with aqueous acid waste. Quinolines are bases; mixing with strong acids (like H₂SO₄ waste) is an exothermic neutralization reaction that can pressurize containers.

Visual Workflow: Disposal Decision Tree

Figure 1: Decision logic for segregating this compound waste streams to prevent cross-contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Compound (Solid/Oil)

Applicable for: Expired shelf stock, synthesis yield, or degraded samples.

-

Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass jar with a Teflon-lined screw cap. Avoid metal containers due to potential corrosion over long periods.

-

Solvation (Optional but Recommended): If the compound is a viscous oil, it is often safer to dissolve it in a small amount of Acetone or Ethanol to transfer it fully into the waste container.

-

Labeling:

-

Chemical Name: "this compound (in Acetone)"

-

Hazard Checkboxes: [x] Irritant [x] Toxic [x] Flammable (if solvated)

-

-

Storage: Place in the "Solid/Sludge Hazardous Waste" satellite accumulation area.

Scenario B: Disposal of Contaminated Consumables

Applicable for: Syringes, vials, pipettes, and gloves.

-

Sharps: Needles contaminated with the compound must go into a Red Biohazard/Sharps Bin , regardless of chemical toxicity, to prevent physical injury.

-

Solids (Gloves/Wipes):

-

Collect in a clear, 6-mil polyethylene bag.

-

Label as "Debris contaminated with this compound".

-

Seal with tape and place in the solid hazardous waste drum.

-

Scenario C: Spill Cleanup (Bench Scale)

Immediate Action Plan for < 100 mL spills.

-

Isolate: Evacuate the immediate 10-foot radius. Alert lab personnel.

-

PPE: Don Nitrile gloves (double layer) , safety goggles, and a lab coat. If heating was involved, use a half-mask respirator with organic vapor cartridges.

-

Contain: Ring the spill with an inert absorbent (Vermiculite or Pig Mats). Do not use paper towels as the primary containment for large amounts, as this increases flammability surface area.

-

Clean:

-

Absorb the bulk liquid.

-

Wipe the surface with Ethanol or Isopropanol (the compound is lipophilic and cleans poorly with water).

-

Wash the area finally with soap and water.

-

-

Dispose: All absorbent materials go into Bin C (Solid Hazardous Waste) .

Regulatory & Compliance Framework

While "this compound" is not explicitly listed on the EPA's "P" or "U" lists (unlike generic Quinoline, which can trigger K-listings in specific industries), it must be characterized by its properties under RCRA (Resource Conservation and Recovery Act) .

-

Waste Code Determination:

-

If dissolved in flammable solvents: D001 (Ignitable).

-

If testing shows toxicity (TCLP): Potentially D004-D043 (though unlikely for this specific structure unless heavy metals are present from catalysis).

-

Best Practice: Classify as "Non-Regulated Hazardous Waste" or "State-Regulated Organic Waste" depending on your local jurisdiction (e.g., California has stricter "California Hazardous Waste" codes).

-

References

-

Royal Society of Chemistry . (2015). Water soluble, cyclometalated Pt(II)–Ln(III) conjugates. Chemical Communications. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction. PubMed Central. Retrieved from [Link]

-

New Jersey Department of Health . (2017). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.